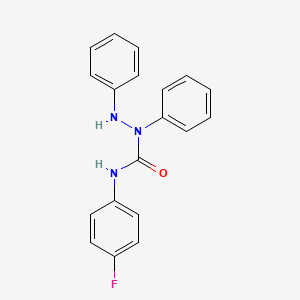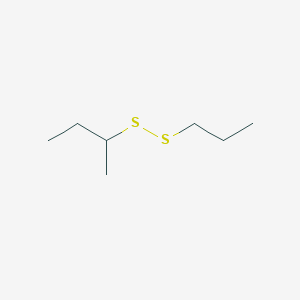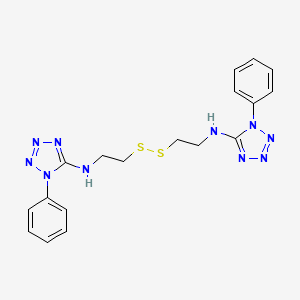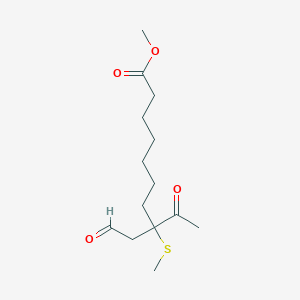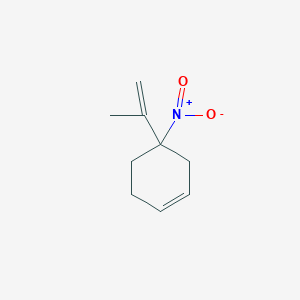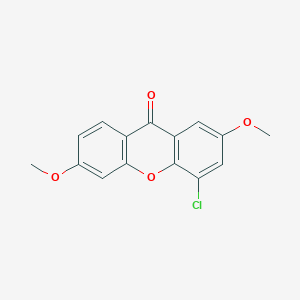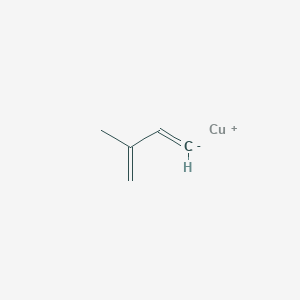
copper(1+);2-methylbuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-methylbuta-1,3-diene can be synthesized through various methods. One common method involves the dehydrogenation of isopentane. This process typically requires high temperatures and a catalyst, such as chromium oxide on alumina . Another method involves the pyrolysis of natural rubber, which yields isoprene as a byproduct .
Industrial Production Methods
Industrially, 2-methylbuta-1,3-diene is produced on a large scale through the thermal cracking of naphtha or oil . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including isoprene .
化学反応の分析
Types of Reactions
2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyisoprene, the main component of natural rubber.
Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.
Ozonolysis: This reaction cleaves the double bonds, forming carbonyl compounds.
Common Reagents and Conditions
Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.
Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide) are common reagents.
Ozonolysis: Ozone is used, followed by a reductive workup with zinc dust.
Major Products
Polymerization: Polyisoprene.
Electrophilic Addition: 1,2-addition and 1,4-addition products.
Ozonolysis: Methanal and 2-oxopropanal.
科学的研究の応用
2-methylbuta-1,3-diene has numerous applications in scientific research:
作用機序
The mechanism of action of 2-methylbuta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the double bond leads to the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is crucial in determining the reaction pathway and the final products .
類似化合物との比較
2-methylbuta-1,3-diene is similar to other conjugated dienes, such as buta-1,3-diene and 2,3-dimethylbuta-1,3-diene . its unique structure, with a methyl group attached to the second carbon, gives it distinct properties and reactivity . This structural difference affects its polymerization behavior and the types of products formed in chemical reactions .
List of Similar Compounds
- Buta-1,3-diene
- 2,3-dimethylbuta-1,3-diene
- 1,3-pentadiene
特性
CAS番号 |
61345-94-6 |
|---|---|
分子式 |
C5H7Cu |
分子量 |
130.65 g/mol |
IUPAC名 |
copper(1+);2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7.Cu/c1-4-5(2)3;/h1,4H,2H2,3H3;/q-1;+1 |
InChIキー |
NNVGHODZKBIKLT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=[CH-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



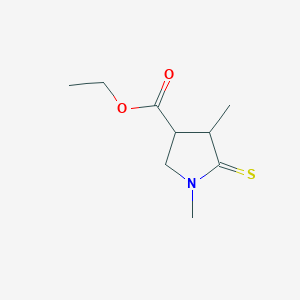

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
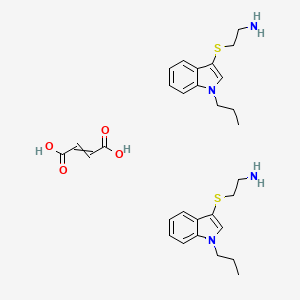
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
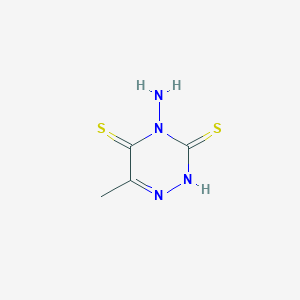
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
